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Compound of Interest

Compound Name: tert-Butyl (3-iodophenyl)carbamate

Cat. No.: B119290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

synthetic methodology for tert-Butyl (3-iodophenyl)carbamate, a key intermediate in organic

synthesis. The information is presented to facilitate its use in research and development,

particularly in the context of medicinal chemistry and drug discovery.

Spectroscopic Data
The structural elucidation of tert-Butyl (3-iodophenyl)carbamate is supported by a

combination of spectroscopic techniques. The following tables summarize the key quantitative

data from Nuclear Magnetic Resonance (NMR) spectroscopy. At present, specific experimental

Infrared (IR) and Mass Spectrometry (MS) data for the 3-iodo isomer are not publicly available.

However, data for the closely related 4-iodo isomer is provided for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.83 dd 1.9, 1.8 1H Ar-H

7.36 ddd 7.9, 1.8, 1.0 1H Ar-H

7.28–7.24 m - 1H Ar-H

6.99 dd 8.0, 7.9 1H Ar-H

1.51 s - 9H -C(CH₃)₃

Reference Data: ¹³C NMR for tert-Butyl (4-iodophenyl)carbamate (101 MHz, CDCl₃)

While the ¹³C NMR data for the 3-iodo isomer is not readily available, the data for the 4-iodo

isomer provides an indication of the expected chemical shifts.

Chemical Shift (δ) ppm

152.5

138.2

120.4

85.7

80.9

28.3

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Detailed experimental IR and MS data for tert-Butyl (3-iodophenyl)carbamate are not

currently available in the public domain. However, the expected characteristic IR absorption

bands would include N-H stretching, C=O stretching of the carbamate, and aromatic C-H and

C=C stretching. For mass spectrometry, the molecular ion peak [M]⁺ would be expected, along

with fragmentation patterns characteristic of the tert-butyl and iodophenyl moieties.
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Experimental Protocols
Synthesis of tert-Butyl (3-iodophenyl)carbamate
A reported method for the synthesis of tert-Butyl (3-iodophenyl)carbamate involves the

reaction of 3-iodoaniline with di-tert-butyl dicarbonate (Boc₂O).

Procedure: To a flask, add 3-iodoaniline (1.00 equivalent) and di-tert-butyl dicarbonate (1.00

equivalent). The flask is then heated to 80 °C on a rotary evaporator under reduced pressure

for 30 minutes. This procedure yields the title compound as an off-white crystalline solid.

General Protocol for NMR Spectroscopy
Sample Preparation: A sample of the compound is dissolved in a suitable deuterated solvent,

such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube to a final concentration suitable

for obtaining a good signal-to-noise ratio.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a

specific frequency (e.g., 400 MHz for ¹H). Standard pulse sequences are used for data

acquisition. Chemical shifts are reported in parts per million (ppm) relative to a reference

standard, typically tetramethylsilane (TMS).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of an organic compound like tert-Butyl (3-iodophenyl)carbamate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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